3-(2-FLUOROPHENYL)-N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]PROPANAMIDE
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Overview
Description
3-(2-Fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide is a synthetic organic compound characterized by the presence of fluorine, methoxy, and methyl groups attached to a propanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide typically involves multi-step organic reactions. One common approach is to start with commercially available precursors such as 2-fluorobenzene and 2-methoxy-2-(2-methylphenyl)ethylamine. The synthesis may involve steps like halogenation, amide bond formation, and functional group protection/deprotection .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The amide group can be reduced to form amines.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
3-(2-Fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide
- 3-(2-Bromophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide
- 3-(2-Iodophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide
Uniqueness
The presence of the fluorine atom in 3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide imparts unique properties, such as increased metabolic stability and altered electronic characteristics, compared to its halogenated analogs. This makes it a valuable compound for specific applications where these properties are desired .
Properties
IUPAC Name |
3-(2-fluorophenyl)-N-[2-methoxy-2-(2-methylphenyl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22FNO2/c1-14-7-3-5-9-16(14)18(23-2)13-21-19(22)12-11-15-8-4-6-10-17(15)20/h3-10,18H,11-13H2,1-2H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEXCJOAMAWFIKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(CNC(=O)CCC2=CC=CC=C2F)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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